

Spectroscopic Profile of 2-Oxaspiro[3.3]heptan-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxaspiro[3.3]heptan-6-ol

Cat. No.: B582175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **2-Oxaspiro[3.3]heptan-6-ol**. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for its characterization. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of novel spirocyclic compounds in drug discovery and development.

Chemical Structure and Properties

2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound featuring an oxetane ring and a cyclobutanol moiety. Its unique three-dimensional structure imparts specific physicochemical properties that are of interest in medicinal chemistry.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2]
Molecular Weight	114.14 g/mol	[2]
CAS Number	1363381-08-1	[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Oxaspiro[3.3]heptan-6-ol**. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.5 - 4.7	t	2H	O-CH ₂ (oxetane)
~ 4.3 - 4.5	t	2H	O-CH ₂ (oxetane)
~ 4.0 - 4.2	m	1H	CH-OH
~ 2.2 - 2.4	m	2H	CH ₂ (cyclobutane, adjacent to CH-OH)
~ 1.9 - 2.1	m	2H	CH ₂ (cyclobutane, adjacent to spirocenter)
Variable	br s	1H	OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 78 - 82	CH ₂ -O (oxetane)
~ 65 - 69	CH-OH
~ 40 - 45	Spirocyclic C
~ 30 - 35	CH ₂ (cyclobutane)

Solvent: CDCl₃ or DMSO-d₆.

IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad	O-H stretch
2980 - 2850	Medium-Strong	C-H stretch (aliphatic)
~ 1100 - 1000	Strong	C-O stretch (alcohol)
~ 980 - 950	Strong	C-O-C stretch (oxetane ring)

Mass Spectrometry (Predicted)

m/z	Interpretation
114.0681	[M] ⁺ (Calculated for C ₆ H ₁₀ O ₂)
97	[M - OH] ⁺
86	[M - C ₂ H ₄] ⁺ (from cyclobutane fragmentation)
71	[M - C ₂ H ₅ O] ⁺

Experimental Protocols

The following section outlines generalized experimental procedures for obtaining the spectroscopic data for **2-Oxaspiro[3.3]heptan-6-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Oxaspiro[3.3]heptan-6-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

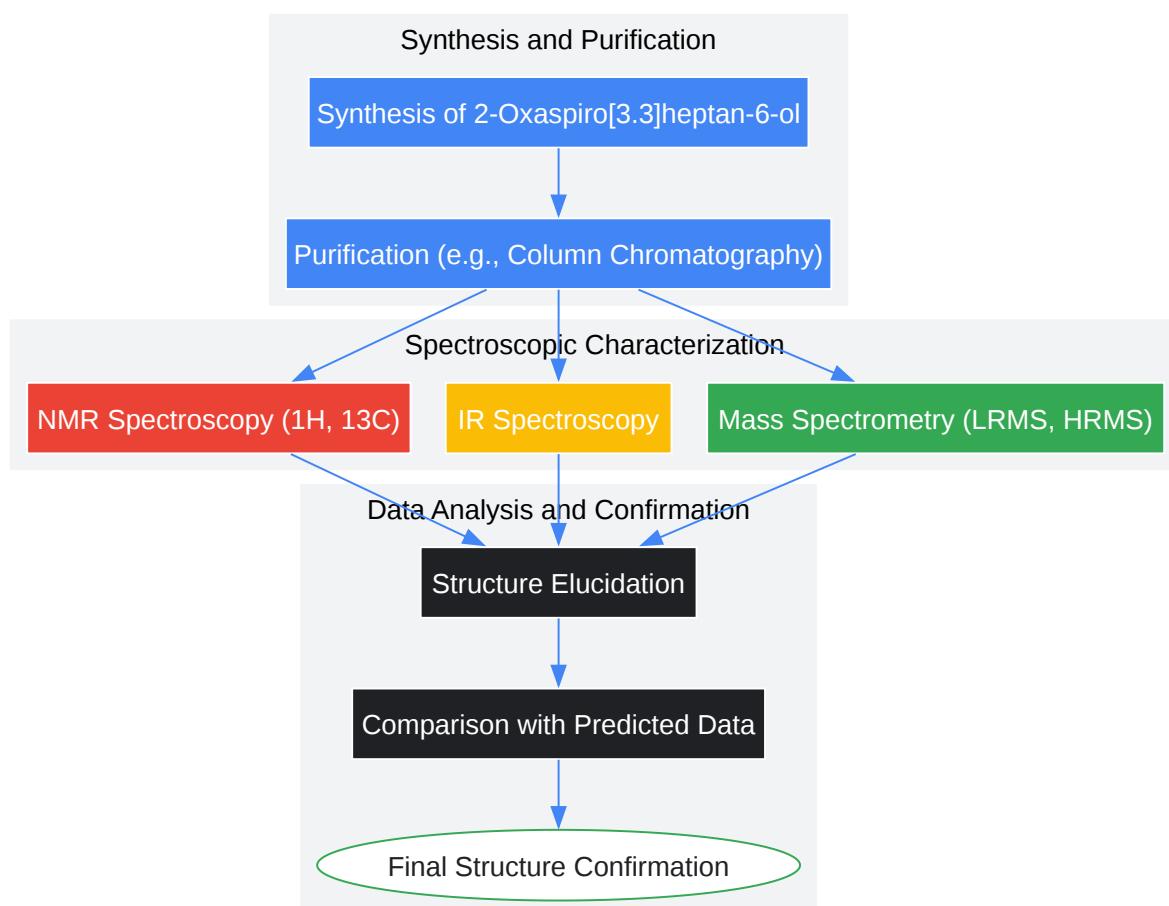
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (alcohol) and C-O (ether and alcohol).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules.
- Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

- Data Interpretation: Determine the molecular ion peak ($[M]^+$ or $[M+H]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-Oxaspiro[3.3]heptan-6-ol**.

[Click to download full resolution via product page](#)

Workflow for the Spectroscopic Analysis of 2-Oxaspiro[3.3]heptan-6-ol.

This guide provides a framework for the spectroscopic investigation of **2-Oxaspiro[3.3]heptan-6-ol**. The predicted data and experimental protocols are intended to assist researchers in the efficient characterization of this and related spirocyclic molecules, thereby facilitating their potential development in various scientific and therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxaspiro(3.3)heptan-6-ol | C6H10O2 | CID 56962215 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Oxaspiro[3.3]heptan-6-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582175#spectroscopic-data-of-2-oxaspiro-3-3-heptan-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com